2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Description
2-({3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin core substituted with a benzyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. Thienopyrimidines are known for their structural similarity to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism or signaling pathways .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S2/c22-15-6-8-16(9-7-15)23-18(26)13-29-21-24-17-10-11-28-19(17)20(27)25(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGQEPPHVGMYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring system.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group is added via a thiolation reaction, typically using a thiol reagent.
Formation of the Fluorophenylacetamide Moiety: This step involves the reaction of the intermediate with 4-fluoroaniline and acetic anhydride to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or fluorophenyl positions, using reagents such as alkyl halides or amines.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, resulting in the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemical and Biological Properties
The molecular formula of this compound is , with a molecular weight of approximately 439.52 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for its biological activity.
1. Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic chemistry.
2. Biological Activity
- Anticancer Properties : Research indicates that thienopyrimidine derivatives exhibit significant anticancer activities. The mechanisms include:
- Inhibition of Key Enzymes : Compounds similar to this one inhibit enzymes crucial for DNA synthesis and repair in cancer cells, such as thymidylate synthase and dihydrofolate reductase.
- Cell Proliferation Inhibition : Studies show that these compounds can effectively reduce cell proliferation in cancer cell lines like MCF7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values ranging from 0.39 to 0.46 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thienopyrimidine Derivative | MCF7 | 0.46 |
| Thienopyrimidine Derivative | NCI-H460 | 0.39 |
3. Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound has shown promising antimicrobial activity against various pathogens, particularly Gram-positive bacteria. Studies have indicated effective inhibition against Bacillus subtilis and Escherichia coli, with minimal inhibitory concentrations (MIC) varying based on structural modifications.
Case Studies :
- A study evaluated the antibacterial activity of thienopyrimidine derivatives against Bacillus subtilis and Escherichia coli, demonstrating selective activity against Gram-positive strains.
- Another investigation highlighted antifungal properties against Pichia pastoris, showing lower MIC values compared to antibacterial activity.
Industrial Applications
In addition to its laboratory applications, this compound is being explored for potential uses in industrial settings:
- Development of New Materials : The unique properties of thienopyrimidine compounds are being investigated for developing advanced materials with specific chemical properties.
- Chemical Processes : Its role as a catalyst or reagent in various chemical processes is under research, potentially leading to more efficient industrial applications.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus inhibiting the enzyme’s function. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Core Modifications
Acetamide Substituents
- Fluorophenyl vs. Trifluoromethoxyphenyl : The 4-fluorophenyl group in the target compound offers moderate polarity, while the trifluoromethoxy group in increases electronegativity and resistance to oxidative metabolism .
- This compound’s activity as a Wnt pathway inhibitor highlights the therapeutic relevance of such modifications .
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a member of the thieno[3,2-d]pyrimidine class, which has garnered significant interest due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its synthesis and structure-activity relationships.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C23H21N3O4S2
- Molecular Weight : 451.56 g/mol
Structural Features
The structure of the compound includes:
- A thieno[3,2-d]pyrimidine core.
- A benzyl group that enhances its solubility.
- A fluorophenylacetamide moiety that may contribute to its biological activity.
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
Case Studies
- In vitro studies : The compound was tested against several solid tumor cell lines. Results indicated varying degrees of cytotoxicity, with notable effects observed in breast and lung cancer cells.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has demonstrated activity against certain bacterial pathogens.
Research Findings
- Bacterial Inhibition : In vitro assays revealed that the compound effectively inhibited the growth of Gram-positive bacteria, with minimal activity against Gram-negative strains.
- Structure-Activity Relationship (SAR) : Modifications to the benzyl group have been shown to enhance antimicrobial efficacy, suggesting that further optimization could yield more potent derivatives .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are linked to its ability to modulate inflammatory cytokines.
Experimental Evidence
- Cytokine Modulation : Studies have shown that treatment with this compound reduces levels of pro-inflammatory cytokines in cell cultures, indicating a potential role in managing inflammatory diseases .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions.
Synthetic Route
- Preparation of Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving thiophene derivatives and pyrimidine precursors.
- Benzylation : The benzyl group is introduced via appropriate benzylation reactions.
- Final Acylation : The fluoro-methylphenylacetamide moiety is attached through acylation reactions.
This synthetic pathway allows for the production of high-yield derivatives with varying biological activities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step organic reactions. Key steps include:
- Formation of the thieno[3,2-d]pyrimidinone core via cyclization of thiophene derivatives with urea or thiourea under acidic conditions .
- Introduction of the benzyl group at position 3 using alkylation or nucleophilic substitution .
- Sulfanyl-acetamide coupling via Mitsunobu or nucleophilic displacement reactions, with optimization of catalysts (e.g., triethylamine) and solvents (e.g., DMF, ethanol) to enhance yield .
- Optimization : Reaction monitoring via TLC/HPLC and purification by column chromatography are critical. Yields improve with controlled temperature (60–80°C) and inert atmospheres .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Primary Techniques :
- NMR Spectroscopy (¹H, ¹³C, and 2D-COSY) to verify substituent positions and regiochemistry .
- Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
- HPLC-PDA for purity assessment (>95% purity threshold for biological assays) .
- Advanced Methods : X-ray crystallography for absolute configuration determination, though limited by crystal formation challenges .
Q. What are the key physicochemical properties relevant to solubility and stability in biological assays?
- Solubility : Poor aqueous solubility (logP ~3.5–4.2 predicted via computational tools) necessitates DMSO stock solutions .
- Stability : Susceptible to hydrolysis at the sulfanyl-acetamide linkage under acidic/basic conditions. Stability studies recommend storage at –20°C in anhydrous environments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
- Experimental Design :
- Analog Synthesis : Modify substituents (e.g., benzyl → substituted benzyl, fluorophenyl → chlorophenyl) to assess impact on bioactivity .
- Biological Assays : Test against target enzymes (e.g., kinases, topoisomerases) or cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .
Q. How can contradictory data on this compound’s antimicrobial activity across studies be resolved?
- Resolution Strategies :
- Standardized Protocols : Adopt CLSI/MIC guidelines for bacterial/fungal strains to minimize variability in inoculum size and growth media .
- Mechanistic Studies : Use fluorescence-based assays (e.g., membrane permeability assays) to confirm direct vs. indirect antimicrobial effects .
- Comparative Analysis : Cross-reference with structurally similar analogs (e.g., 3-methylbenzyl or 4-chlorophenyl derivatives) to identify substituent-dependent activity shifts .
Q. What computational approaches are effective for predicting binding modes with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA gyrase .
- MD Simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue interactions .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors at the acetamide group) for scaffold optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
